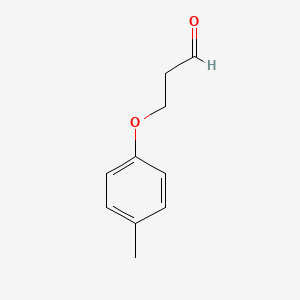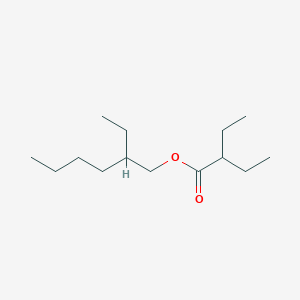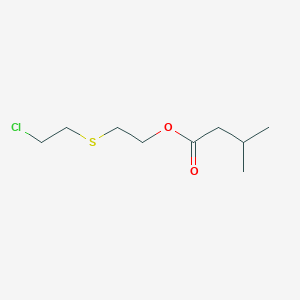
Heptacos-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptacos-7-ene is a hydrocarbon compound with the molecular formula C27H54 . It is an alkene, characterized by the presence of a double bond between the seventh and eighth carbon atoms in its long carbon chain. This compound is part of the larger family of heptacosenes, which are known for their various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptacos-7-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides . These reactions typically require strong acids or bases as catalysts and elevated temperatures to facilitate the elimination process.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: Heptacos-7-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.
Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Heptacosane.
Substitution: Halogenated heptacosenes.
Aplicaciones Científicas De Investigación
Heptacos-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Medicine: Research is ongoing to explore its potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic materials.
Mecanismo De Acción
The mechanism of action of heptacos-7-ene varies depending on its application:
Pheromonal Communication: In insects, this compound acts as a pheromone, influencing behaviors such as mating and foraging.
Antimicrobial Activity: this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Comparación Con Compuestos Similares
Heptacos-1-ene: Another isomer of heptacosene with the double bond at the first carbon atom.
Heptacosane: The fully saturated form of heptacos-7-ene, lacking any double bonds.
Hexacos-7-ene: A similar compound with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interactions that other isomers or similar compounds may not.
Propiedades
Número CAS |
91223-12-0 |
|---|---|
Fórmula molecular |
C27H54 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
heptacos-7-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3 |
Clave InChI |
DMNHSFVSMNJNLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)


![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)


![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
![1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14371724.png)
![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
